molecular formula C5H6ClN3O B1329404 4-Amino-6-chloro-5-methoxypyrimidine CAS No. 5018-41-7

4-Amino-6-chloro-5-methoxypyrimidine

Cat. No. B1329404
CAS RN: 5018-41-7
M. Wt: 159.57 g/mol
InChI Key: AAJZJNHQPBMCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08278320B2

Procedure details

In a flask was added 6-chloro-5-methoxypyrimidin-4-amine (500 mg, 3.13 mmol) and pyrrolidine (0.523 ml, 6.27 mmol) in toluene (5 ml). The reaction was heated to 80 C for 16 hours and then cooled to room temperature. The reaction was then concentrated to a white solid to give 5-methoxy-6-(pyrrolidin-1-yl)pyrimidin-4-amine (514 mg, 84% yield). LC/MS R.T.=1.25 mins (M+H=195.2).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.523 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH2:8])[C:3]=1[O:9][CH3:10].[NH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1>C1(C)C=CC=CC=1>[CH3:10][O:9][C:3]1[C:4]([NH2:8])=[N:5][CH:6]=[N:7][C:2]=1[N:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=C(C(=NC=N1)N)OC
Name
Quantity
0.523 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 80 C for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated to a white solid

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=NC=NC1N1CCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 514 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.